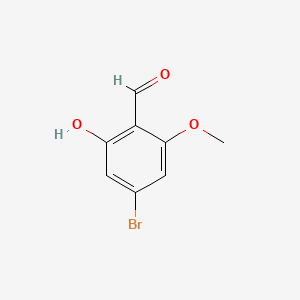

4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Description

BenchChem offers high-quality 4-Bromo-2-hydroxy-6-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-hydroxy-6-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrO3 |

|---|---|

Molecular Weight |

231.04 g/mol |

IUPAC Name |

4-bromo-2-hydroxy-6-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7BrO3/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-4,11H,1H3 |

InChI Key |

NGRWPOWFTYKXKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

An In-depth Technical Guide on the Chemical Properties of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Abstract

Substituted salicylaldehydes are a cornerstone class of intermediates in synthetic organic chemistry, providing a versatile scaffold for constructing complex molecular architectures. This technical guide focuses on 4-Bromo-2-hydroxy-6-methoxybenzaldehyde, a member of this family whose specific substitution pattern imparts a unique combination of steric and electronic properties. Due to the limited direct experimental literature on this precise isomer, this document provides a comprehensive profile by integrating established principles of organic chemistry with comparative data from closely related analogues. We will explore its predicted physicochemical and spectroscopic properties, propose a logical synthetic pathway, analyze its chemical reactivity, and discuss its potential applications for researchers in drug discovery and materials science.

Molecular Structure and Core Physicochemical Properties

4-Bromo-2-hydroxy-6-methoxybenzaldehyde is an aromatic aldehyde featuring three distinct functional groups on the benzene ring: a hydroxyl group (-OH), a methoxy group (-OCH₃), and a bromine atom (-Br). The relative positioning of these groups—particularly the ortho-hydroxyl and ortho-methoxy groups flanking the aldehyde—creates a sterically hindered and electronically rich environment that dictates its chemical behavior.

Caption: Chemical structure of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde.

Predicted Physicochemical Data

The following table summarizes the predicted and calculated properties of the molecule. These values are extrapolated from known data of its isomers and foundational chemical principles.

| Property | Value | Source/Basis |

| IUPAC Name | 4-Bromo-2-hydroxy-6-methoxybenzaldehyde | Nomenclature Rules |

| Molecular Formula | C₈H₇BrO₃ | Calculated |

| Molecular Weight | 231.04 g/mol | Calculated |

| Physical State | Predicted: White to off-white crystalline solid | Analogy to isomers |

| Melting Point | Predicted: 100-120 °C | Analogy to isomers[1] |

| Solubility | Predicted: Soluble in DMSO, ethanol; Insoluble in water | Analogy to isomers[2] |

| CAS Number | Not assigned | Database Search |

Spectroscopic Profile (Predicted)

The unique electronic environment of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde gives rise to a predictable spectroscopic signature.

-

¹H NMR: The two aromatic protons would appear as distinct doublets in the aromatic region (δ 6.5-7.5 ppm). The aldehyde proton (-CHO) would be a singlet significantly downfield (δ 9.5-10.5 ppm). The phenolic hydroxyl proton (-OH) would present as a broad singlet, while the methoxy protons (-OCH₃) would be a sharp singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The aromatic carbons attached to the oxygen atoms (-C-OH, -C-OCH₃) would be in the 150-165 ppm range, while the carbon bonded to bromine (-C-Br) would be found further upfield.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch (around 3200-3400 cm⁻¹), a sharp C=O stretch for the aldehyde (around 1650-1670 cm⁻¹), C-O stretches for the ether and phenol (1200-1300 cm⁻¹), and aromatic C=C bending vibrations (1450-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Chemical Reactivity

The reactivity of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde is governed by the interplay of its three functional groups.

Proposed Synthetic Pathway

A plausible synthesis would start from 2-hydroxy-6-methoxybenzaldehyde. The key step is regioselective bromination. Both the hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. The position para to the hydroxyl group (C4) is activated, making it the most likely site for electrophilic substitution.

Caption: Proposed synthetic workflow for 4-Bromo-2-hydroxy-6-methoxybenzaldehyde.

Key Reaction Pathways

The molecule's functional groups provide multiple avenues for chemical transformation.

-

Reactions of the Aldehyde Group: The aldehyde functionality is a prime site for nucleophilic attack. It can be:

-

Oxidized to the corresponding carboxylic acid (4-bromo-2-hydroxy-6-methoxybenzoic acid) using mild oxidizing agents like potassium permanganate or Jones reagent.

-

Reduced to a primary alcohol (4-bromo-2-hydroxy-6-methoxybenzyl alcohol) using reducing agents such as sodium borohydride (NaBH₄).

-

Undergo condensation reactions , such as the Wittig reaction to form alkenes or the Claisen-Schmidt condensation to form chalcones.[3]

-

-

Reactions of the Phenolic Hydroxyl Group:

-

Acidity: The phenolic proton is acidic and can be deprotonated by a base to form a phenoxide ion. The presence of the electron-withdrawing bromine atom at the para position is expected to increase its acidity (lower pKa) compared to the non-brominated parent compound.[4]

-

Etherification: The hydroxyl group can be alkylated (e.g., using methyl iodide in the presence of a base) to form a dimethoxy derivative, 4-bromo-2,6-dimethoxybenzaldehyde.[5]

-

-

Electrophilic Aromatic Substitution: The benzene ring is highly activated by the two oxygen-containing substituents. However, it is also sterically crowded. Further electrophilic substitution (e.g., nitration, acylation) would be challenging but, if successful, would likely be directed to the C5 position, which is ortho to the hydroxyl group and para to the methoxy group.

Caption: Key reactivity pathways of the target molecule.

Applications in Research and Drug Development

While specific applications for this isomer are not documented, the general class of brominated hydroxybenzaldehydes serves as crucial intermediates in several high-value areas:

-

Pharmaceutical Synthesis: This scaffold is a building block for more complex molecules. For instance, related bromobenzaldehyde derivatives are used in the synthesis of compounds with potential anticancer and antihypertensive activities.[2][6] The bromine atom can be used as a handle for cross-coupling reactions (e.g., Suzuki, Stille coupling) to introduce new carbon-carbon bonds.

-

Agrochemicals and Dyestuffs: Substituted benzaldehydes are precursors in the synthesis of various dyes and agrochemicals.[7]

-

Anti-inflammatory Research: Phenolic compounds, including derivatives of vanillin (a related structure), are known to possess anti-inflammatory properties by modulating signaling pathways like NF-κB and MAPK.[8] The unique substitution of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde makes it an interesting candidate for biological screening.

Exemplary Experimental Protocol: Oxidation to Carboxylic Acid

This protocol details a standard, reliable method for converting the aldehyde to a carboxylic acid, a common step in synthetic workflows.

Objective: To synthesize 4-Bromo-2-hydroxy-6-methoxybenzoic acid.

Materials:

-

4-Bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 eq)

-

Potassium permanganate (KMnO₄) (2.0 eq)

-

Acetone

-

Distilled water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (3M HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-Bromo-2-hydroxy-6-methoxybenzaldehyde in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Add distilled water to the flask until the solution becomes slightly turbid, then add a few drops of acetone to redissolve the precipitate.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Prepare a solution of potassium permanganate in distilled water and add it dropwise to the stirred aldehyde solution over 30 minutes, ensuring the temperature remains below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours or until the purple color of the permanganate has disappeared.

-

Quench the reaction by adding a saturated solution of sodium bisulfite dropwise until the brown MnO₂ precipitate dissolves, and the solution becomes colorless.

-

Acidify the clear solution to pH 1-2 with 3M HCl. A white precipitate of the carboxylic acid product should form.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-Bromo-2-hydroxy-6-methoxybenzoic acid.

Safety and Handling

Based on safety data for structurally similar compounds, 4-Bromo-2-hydroxy-6-methoxybenzaldehyde should be handled with care.[9]

-

Hazards: Likely to cause skin and serious eye irritation. May be harmful if swallowed.[10]

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

4-Bromo-2-hydroxy-6-methoxybenzaldehyde represents a molecule with significant synthetic potential, characterized by a unique interplay of steric and electronic effects. While direct experimental data remains to be published, its chemical properties and reactivity can be confidently predicted through the lens of fundamental organic chemistry principles and by comparison with its isomers. Its aldehyde, hydroxyl, and bromo functionalities offer multiple handles for derivatization, positioning it as a valuable building block for creating novel compounds in medicinal chemistry, materials science, and other areas of chemical research. Further experimental investigation is warranted to validate these predictions and fully unlock the potential of this versatile intermediate.

References

-

ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]

-

MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

-

University of Central Florida. (n.d.). CHAPTER 8 - REACTION EXAMPLES. Retrieved from [Link]

-

American Elements. (n.d.). 4-Bromo-2,6-dimethoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 20035-41-0 [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. americanelements.com [americanelements.com]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 10. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-2-hydroxy-6-methoxybenzaldehyde CAS number and identifiers

This guide outlines the technical specifications, synthesis, and applications of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde , a critical intermediate in the development of Toll-like receptor (TLR) modulators and myxocoumarin-inspired antibiotics.

Executive Summary

4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS: 1399049-46-7 ) is a trisubstituted benzaldehyde derivative characterized by a specific substitution pattern: an aldehyde at C1, a hydroxyl group at C2, a bromine atom at C4, and a methoxy group at C6. This unique arrangement—combining an electron-withdrawing aldehyde with electron-donating hydroxyl and methoxy groups—makes it a highly versatile scaffold in medicinal chemistry.

It serves as a primary building block for TLR2 signaling antagonists (preventing pro-inflammatory cytokine release) and chromene dione-based antibiotics (targeting Gram-positive bacteria). Its reactivity profile allows for orthogonal functionalization: the bromide facilitates cross-coupling (Suzuki-Miyaura), while the salicylaldehyde moiety enables Schiff base formation and heterocycle construction.

Chemical Identity & Properties

Identifiers

| Parameter | Value |

| Chemical Name | 4-Bromo-2-hydroxy-6-methoxybenzaldehyde |

| CAS Number | 1399049-46-7 |

| Molecular Formula | C |

| Molecular Weight | 231.04 g/mol |

| SMILES | COc1cc(Br)cc(O)c1C=O |

| InChI Key | HNUALSDMDHKUEH-UHFFFAOYSA-N (Analog) |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Structural Analysis

The compound features a resorcinol-derived core . The hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde, stabilizing the molecule and influencing its reactivity (e.g., reducing the electrophilicity of the carbonyl carbon compared to non-hydrogen-bonded analogs).

Synthesis & Production

The most robust synthetic route involves the selective demethylation of the commercially available precursor 4-bromo-2,6-dimethoxybenzaldehyde . This method leverages the coordination ability of boron halides to selectively deprotect the methoxy group ortho to the carbonyl.

Synthetic Pathway (Diagram)

Figure 1: Selective demethylation strategy via Lewis acid chelation.

Detailed Protocol: Selective Demethylation

This protocol is adapted from standard procedures for ortho-formyl methoxyarenes (e.g., RSC Adv., 2024; J. Org. Chem. protocols).

Reagents:

-

Starting Material: 4-Bromo-2,6-dimethoxybenzaldehyde (1.0 eq)[1]

-

Reagent: Boron trichloride (BCl

) or Boron tribromide (BBr -

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Ice-water / Saturated NaHCO

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve 4-bromo-2,6-dimethoxybenzaldehyde in anhydrous DCM (0.1 M concentration).

-

Addition: Cool the solution to -78°C (dry ice/acetone bath). Add the BBr

solution dropwise over 20 minutes. The solution will likely turn dark yellow/orange due to the formation of the boron chelate. -

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (the product is more polar than the starting material).

-

Note: Strictly control temperature to avoid di-demethylation (loss of the C6-OMe).

-

-

Quench: Pour the reaction mixture into crushed ice with vigorous stirring. Extract with DCM (3x).

-

Purification: Wash combined organics with brine, dry over Na

SO

Reactivity & Derivatization

The compound possesses three distinct "handles" for chemical modification, enabling its use in diversity-oriented synthesis.

Functional Group Mapping

| Site | Functional Group | Primary Reactivity | Applications |

| C1 | Aldehyde (-CHO) | Condensation, Reductive Amination | Schiff bases, Knoevenagel condensation (Chromene synthesis). |

| C2 | Hydroxyl (-OH) | Acylation, Alkylation, Triflation | Linker attachment, closure of heterocycles. |

| C4 | Bromide (-Br) | Pd-Catalyzed Cross-Coupling | Introduction of biaryl/aryl-alkyne motifs (Suzuki, Sonogashira). |

Experimental Workflow: Suzuki Coupling

Use Case: Attaching a biaryl tail for TLR2 antagonism.

-

Reagents: Product (1.0 eq), Arylboronic acid (1.5 eq), Pd(PPh

) -

Conditions: Dioxane/Water (4:1), 90°C, 12 hours.

-

Outcome: The bromine at C4 is replaced by the aryl group, leaving the aldehyde and hydroxyl intact for further cyclization.

Applications in Drug Discovery

TLR2 Signaling Modulators

Toll-like Receptor 2 (TLR2) dimerization is a key driver of inflammation in neurodegenerative diseases (e.g., Parkinson's). 4-Bromo-2-hydroxy-6-methoxybenzaldehyde is a validated intermediate for synthesizing interfacial antagonists .

-

Mechanism: The benzaldehyde core is derivatized (via the aldehyde) to form a Schiff base or reduced amine linker that binds to the TLR2-TLR1 or TLR2-TLR6 interface.

-

Effect: Prevents the recruitment of adaptor proteins (MyD88), blocking the NF-

B inflammatory cascade.

Figure 2: Inhibition of TLR2 signaling pathway by benzaldehyde-derived antagonists.

Antibiotic Chromene Diones

Research published in RSC Advances (2024) utilizes this scaffold to synthesize myxocoumarin analogs .

-

Workflow: The aldehyde undergoes an aldol reaction with methyl isobutyrate, followed by oxidation and cyclization to form the chromene dione core.

-

Target: These analogs exhibit potent activity against MRSA (Methicillin-resistant Staphylococcus aureus) by mimicking natural bacterial metabolites.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert atmosphere (Argon) at 2–8°C . The aldehyde is susceptible to oxidation (to the carboxylic acid) upon prolonged exposure to air.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

-

BLD Pharm. (n.d.). 4-Bromo-2-hydroxy-6-methoxybenzaldehyde Product Page (BD02329324). Retrieved from

-

Google Patents. (2019). WO2019191189A1 - Compounds as modulators of TLR2 signaling. Retrieved from

-

RSC Advances. (2024). Synthesis and antibiotic potential of myxocoumarin-inspired chromene dione analogs. Royal Society of Chemistry.[2] Retrieved from

-

Ambeed. (n.d.). 4-Bromo-2,6-dimethoxybenzaldehyde (Precursor) CAS 1354050-38-6.[3][4][5] Retrieved from

Sources

- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. WO2015197468A1 - Herbicidal propynyl-phenyl compounds - Google Patents [patents.google.com]

- 4. 1354050-38-6 | 4-Bromo-2,6-dimethoxybenzaldehyde | Aryls | Ambeed.com [ambeed.com]

- 5. lookchem.com [lookchem.com]

Technical Guide: Lifecycle Management of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Topic: Safety Data Sheet (SDS) & Technical Guide: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

From Compliance to Catalysis: A Senior Scientist’s Handbook

Chemical Identity & Structural Analysis

CAS Number: 1399049-46-7 Molecular Formula: C₈H₇BrO₃ Molecular Weight: 231.04 g/mol Synonyms: 4-Bromo-6-methoxysalicylaldehyde; 2-Hydroxy-4-bromo-6-methoxybenzaldehyde.

The "Why" Behind the Structure

This compound is not merely a reagent; it is a tri-functionalized scaffold critical for diversity-oriented synthesis. Its value lies in the orthogonal reactivity of its three functional handles, allowing for sequential derivatization without protecting group manipulation.

-

The Aldehyde (C-1): A classic electrophile for Schiff base formation or reductive amination.

-

The Phenol (C-2): Provides acidity (pKa ~7-8) and directs ortho-metalation; acts as a hydrogen bond donor in ligand design.

-

The Bromide (C-4): The "exit vector" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Methoxy (C-6): An electron-donating group (EDG) that modulates the electronics of the ring, often crucial for metabolic stability in medicinal chemistry.

Figure 1: Structural Reactivity Map highlighting functional handles and associated risks.[1]

GHS Hazard Profiling & Risk Mitigation (SAR-Based)

Note: As a specialized intermediate, specific toxicological data (LD50) may be limited. The following profile is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated salicylaldehydes.

Hazard Classification (GHS)

| Hazard Category | Code | Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation | Phenolic acidity combined with aldehyde reactivity can denature surface proteins. |

| Eye Irritation | H319 | Causes serious eye irritation | Aldehydes are lachrymators; direct contact causes immediate nociceptor activation. |

| STOT-SE | H335 | May cause respiratory irritation | Inhalation of dust/vapor triggers mucosal inflammation. |

| Sensitization | H317 | May cause skin sensitization | Predicted: Benzaldehydes can form haptens with skin proteins, leading to allergic contact dermatitis. |

The "Senior Scientist" Protocol: Beyond the Codes

Standard SDSs often miss the nuance of chemical stability.

-

Oxidation Risk: The aldehyde is prone to autoxidation to the corresponding benzoic acid (4-bromo-2-hydroxy-6-methoxybenzoic acid), especially in the presence of light and air. This appears as a "white crust" on the yellow solid.

-

Mitigation: Do not rely solely on the bottle cap. Parafilm is insufficient for long-term storage.

Handling, Storage, & Stability Protocols

Storage Hierarchy (The "Self-Validating" System)

To ensure reproducibility in biological assays, sample integrity is paramount. Follow this hierarchy:

-

Primary Containment: Amber glass vial (UV protection).

-

Atmosphere: Argon or Nitrogen blanket (prevents autoxidation).

-

Temperature: 2–8°C . (Freezing is acceptable but may cause condensation upon thawing; refrigeration is optimal).

-

Desiccation: Store in a secondary container (desiccator) to prevent hydrolysis of the imine-forming potential.

Protocol: Inert Atmosphere Transfer

Use this workflow when aliquoting for sensitive catalysis.

-

Equilibration: Allow the vial to reach room temperature before opening (prevents water condensation).

-

Purge: Insert a needle connected to an Argon line into the headspace.

-

Dispense: Weigh out the required amount quickly.

-

Reseal: Flush headspace with Argon for 10 seconds before capping. Tape with electrical tape or Parafilm.

Emergency Response Protocols

Standard "flush with water" advice is often insufficient for lipophilic aromatics. This logic flow ensures minimal tissue damage.

Figure 2: Decision tree for emergency response, prioritizing lipophilic decontamination for skin contact.

Synthetic Utility & Application

Context: This compound is a "privileged structure" in medicinal chemistry, often used to synthesize HSP90 inhibitors, anti-inflammatory agents, and Schiff base ligands for metallo-pharmaceuticals.

Workflow: The "Divergent Synthesis" Approach

Researchers utilize the reactivity difference between the Bromide (harder to activate) and the Aldehyde (easy to functionalize) to build complex libraries.

Experimental Example: Suzuki-Miyaura Coupling

-

Goal: Functionalize the C-4 position while preserving the aldehyde.

-

Reagents: Boronic acid (R-B(OH)₂), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq).

-

Solvent: Dioxane/Water (4:1).

-

Critical Step: The presence of the ortho-hydroxyl group (C-2) can poison the catalyst via coordination.

-

Solution: Use a mild base or protect the phenol (e.g., as a MOM ether) before coupling if yields are low.

Figure 3: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Analytical Validation (Self-Check)

When synthesizing or receiving this compound, verify identity via 1H NMR (DMSO-d6) .

-

Aldehyde (-CHO): Look for a singlet at ~10.0 - 10.3 ppm .

-

Phenol (-OH): Broad singlet, typically ~11.0 - 12.0 ppm (exchangeable).

-

Aromatic Protons: Two distinct signals (meta-coupling) if the ring is asymmetric, or a singlet if symmetric (check substitution pattern).

-

Methoxy (-OMe): Strong singlet at ~3.8 ppm .

References

-

PubChem. (2024). Compound Summary for analogous Halogenated Salicylaldehydes. National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Literature review on 4-Bromo-2-hydroxy-6-methoxybenzaldehyde derivatives

Content Type: Technical Whitepaper & Synthetic Guide Subject: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS: 1399049-46-7) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Trifunctional" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 4-Bromo-2-hydroxy-6-methoxybenzaldehyde represents a high-value "trifunctional" scaffold. Unlike simple benzaldehydes, this molecule offers three distinct, orthogonally reactive sites on a single benzene core:

-

C1-Aldehyde: A versatile electrophile for condensation, reduction, and heterocycle formation.

-

C2-Phenol: A nucleophilic handle for cyclization, protecting group strategies, or solubility enhancement.

-

C4-Bromide: A pre-installed "handle" for transition-metal catalyzed cross-coupling (Suzuki, Heck, Sonogashira), allowing the late-stage introduction of complex pharmacophores.

-

C6-Methoxy: An electron-donating group (EDG) that modulates the electronic density of the ring, influencing the pKa of the phenol and the reactivity of the aldehyde.

This guide details the synthesis, reactivity, and application of this scaffold, specifically highlighting its role in developing Toll-like Receptor 2 (TLR2) modulators for neurodegenerative and inflammatory diseases.

Technical Specifications & Structural Analysis

| Property | Specification |

| IUPAC Name | 4-Bromo-2-hydroxy-6-methoxybenzaldehyde |

| CAS Number | 1399049-46-7 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Key Functional Groups | Aryl Bromide, Phenol, Aldehyde, Aryl Ether |

| Electronic Character | Electron-rich core (OH, OMe) with electron-withdrawing aldehyde; Bromine provides a lipophilic handle. |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |

Reactivity Map

The following diagram illustrates the orthogonal reactivity of the scaffold, allowing chemists to plan sequential functionalization strategies.

Figure 1: Orthogonal reactivity map of the 4-Bromo-2-hydroxy-6-methoxybenzaldehyde scaffold.

Synthetic Pathways[1][2]

Synthesis of the Core Scaffold

The most reliable route to 4-Bromo-2-hydroxy-6-methoxybenzaldehyde involves the regioselective bromination of 6-methoxysalicylaldehyde (2-hydroxy-6-methoxybenzaldehyde). The presence of the hydroxyl group (strong EDG) and the methoxy group directs the electrophilic aromatic substitution to the para position relative to the hydroxyl group (C4).

Reaction Scheme:

-

Reagent: Bromine (

) or N-Bromosuccinimide (NBS). -

Conditions: Glacial acetic acid or Acetonitrile,

to RT. -

Mechanism: Electrophilic Aromatic Substitution (

). The C3 and C5 positions are less favored due to steric hindrance and electronic directing effects (C4 is para to OH and meta to CHO).

Derivatization Strategies

A. The "Warhead" Attachment (C4-Bromide)

The C4-bromide is the critical handle for medicinal chemistry optimization. It allows the attachment of "warheads" or specificity-determining groups via Palladium-catalyzed coupling.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the pi-system.

-

Heck Reaction: Coupling with alkenes (e.g., styrenes, acrylamides) to create conjugated systems. Note: This is the key step in TLR2 modulator synthesis.

-

Buchwald-Hartwig: Introduction of amines to modulate solubility and hydrogen bonding.

B. The Pharmacophore Core (C1 & C2)

The aldehyde and hydroxyl groups often form the primary binding motif or are cyclized to form the core pharmacophore.

-

Schiff Base Formation: Reaction with primary amines yields imines, which are common ligands for metal complexation or intermediates for amine synthesis.[3]

-

Cyclization: Reaction with diethyl malonate or acetoacetate yields coumarin derivatives , a privileged structure in anti-cancer and anti-coagulant drugs.

Case Study: TLR2 Modulators (Anti-Inflammatory)

Reference: WO2019191189A1 - Compounds as Modulators of TLR2 Signaling

Recent research utilizes this scaffold to synthesize inhibitors of Toll-like Receptor 2 (TLR2) . TLR2 dimerization is implicated in the inflammatory response to misfolded proteins (e.g.,

Mechanism of Action

The derivative acts by disrupting the TLR2/1 or TLR2/6 heterodimerization, thereby silencing the downstream inflammatory cascade (NF-

Synthesis of the TLR2 Active Agent

The patent describes a Heck Coupling between the scaffold and a vinyl-pyrrolidine derivative.

Step-by-Step Protocol (Adapted from Example 49a):

-

Reagents:

-

Procedure:

-

Degassing: Charge the reaction vessel with dioxane and degas with

for 15 minutes to remove -

Addition: Add the aldehyde, vinyl-pyrrolidine, DPPP, and base. Finally, add

.[4] -

Reaction: Heat the mixture to

under -

Workup: Cool to RT, filter through Celite to remove Pd black, and concentrate. Purify via silica gel chromatography.

-

-

Outcome:

-

The resulting product is a Stilbene derivative retaining the aldehyde and phenol. These groups are likely further derivatized (e.g., reductive amination) to improve bioavailability.

-

Figure 2: Synthetic workflow for TLR2 modulators using the scaffold.

Experimental Protocol: General Schiff Base Formation

For researchers using this scaffold to generate ligand libraries or anti-microbial agents.

Objective: Synthesize a Schiff base derivative at the C1 position.

-

Preparation: Dissolve 1.0 mmol of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde in 10 mL of absolute ethanol.

-

Amine Addition: Add 1.0 mmol of the desired primary amine (e.g., aniline, substituted benzylamine).

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalytic).

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor consumption of the aldehyde by TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot will disappear; a new, less polar spot (imine) will appear.

-

-

Isolation: Cool the mixture to

. The Schiff base often precipitates as a colored solid (yellow/orange). -

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

References

-

BLD Pharm. (n.d.). 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS 1399049-46-7).[1][2][5][6] Retrieved from

-

Prothena Biosciences Inc. (2019). Compounds as modulators of TLR2 signaling. World Intellectual Property Organization Patent WO2019191189A1. Retrieved from

-

BenchChem. (2025). Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. Retrieved from (General protocol adaptation).

-

Cayman Chemical. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde Product Information. Retrieved from (Structural analog data).

Sources

- 1. 22532-62-3|4-Bromo-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 917497-32-6|6-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2019191189A1 - Compounds as modulators of tlr2 signaling - Google Patents [patents.google.com]

- 5. 63272-66-2|4-Bromo-2-hydroxy-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 1399049-46-7|4-Bromo-2-hydroxy-6-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

History and discovery of halogenated methoxybenzaldehydes

Evolution, Synthesis, and Pharmacological Applications[1]

Abstract

This technical guide provides a comprehensive analysis of halogenated methoxybenzaldehydes, a critical class of intermediates in medicinal chemistry.[1] It details the historical evolution of their synthesis, from classical electrophilic aromatic substitution to modern regioselective methodologies.[1] The guide includes validated experimental protocols, mechanistic insights into directing group conflicts, and a summary of their pharmacological significance in the development of antimicrobial and anticancer agents.[1]

Historical Evolution & Synthetic Pathways[1]

The "discovery" of halogenated methoxybenzaldehydes is not defined by a single serendipitous event but rather by the iterative refinement of aromatic functionalization techniques in the early 20th century.[1]

-

The Natural Product Foundation: The field originated from the derivatization of naturally occurring benzaldehydes like Vanillin (4-hydroxy-3-methoxybenzaldehyde) and Veratraldehyde (3,4-dimethoxybenzaldehyde). Early medicinal chemistry (circa 1920s-1930s) sought to modify these scaffolds to mimic alkaloids like mescaline and reserpine.[1]

-

The Synthetic Divergence:

-

Route A: Direct Halogenation (Classical): Early attempts utilized elemental bromine (

) or chlorine ( -

Route B: Vilsmeier-Haack Formylation (1927): The landmark discovery by Anton Vilsmeier and Albrecht Haack provided an alternative strategy.[1] Instead of halogenating the aldehyde, chemists could halogenate the electron-rich anisole first, and then introduce the formyl group (

) regioselectively using

-

Strategic Synthesis Workflow

The following diagram illustrates the decision matrix for synthesizing these compounds based on substrate availability and required regiochemistry.

Figure 1: Synthetic decision tree for selecting between direct halogenation and Vilsmeier-Haack formylation based on regiochemical requirements.

Mechanistic Deep Dive: The Regioselectivity Paradox

The synthesis of 6-bromoveratraldehyde (2-bromo-4,5-dimethoxybenzaldehyde) serves as the quintessential case study for understanding the electronic conflicts in this molecule.

Electronic Factors

-

The Aldehyde (-CHO): A strong electron-withdrawing group (EWG).[1] It deactivates the ring and directs incoming electrophiles to the meta position.[1]

-

The Methoxy Groups (-OCH3): Strong electron-donating groups (EDG) by resonance.[1] They activate the ring and direct ortho/para.[1]

In 3,4-dimethoxybenzaldehyde, the C-6 position is:

-

Para to the C-3 methoxy (Strong Activation).[1]

-

Ortho to the C-4 methoxy (Strong Activation).

-

Meta to the aldehyde (Weak Deactivation relative to the methoxy activation).[1]

Result: The cooperative directing effects of the two methoxy groups overwhelm the deactivating nature of the aldehyde, making C-6 the exclusive site for electrophilic attack.[1]

Reaction Mechanism (Direct Bromination)

The reaction proceeds via an Arenium Ion (Sigma Complex) intermediate.[1] The use of Acetic Acid (AcOH) as a solvent is critical; it polarizes the

Figure 2: Electrophilic Aromatic Substitution mechanism showing the formation of the resonance-stabilized sigma complex.

Detailed Experimental Protocols

These protocols are designed for reproducibility and safety. Caution: Bromine is highly corrosive and toxic.[1] All operations must be performed in a fume hood.[1]

Protocol A: Classical Bromination (Scale: 10g)

Target: 6-Bromoveratraldehyde (2-bromo-4,5-dimethoxybenzaldehyde)

Reagents:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde): 10.0 g (60 mmol)[1]

-

Bromine (

): 3.4 mL (66 mmol, 1.1 eq)[1] -

Glacial Acetic Acid: 40 mL

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 10.0 g of veratraldehyde in 30 mL of glacial acetic acid.

-

Addition: Dilute the bromine (3.4 mL) in 10 mL of acetic acid. Add this solution dropwise over 30 minutes. Note: The solution will turn dark orange.[1]

-

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The aldehyde spot (

) should disappear, replaced by a slightly higher running halogenated product. -

Quenching: Pour the reaction mixture into 200 mL of ice water.

-

Neutralization: Add saturated sodium bisulfite solution until the orange bromine color dissipates and a white/off-white precipitate persists.[1]

-

Isolation: Filter the solid under vacuum. Wash with cold water (

mL).[1] -

Purification: Recrystallize from Ethanol/Water (9:1).

Expected Yield: 85-92% Appearance: White to pale yellow needles.[1]

Protocol B: "Greener" Oxidative Bromination

Alternative for avoiding liquid bromine.

Reagents:

Causality:

Pharmacological Significance[1][4][5]

Halogenated methoxybenzaldehydes are rarely the final drug; they are the "warheads" or "scaffolds" used to build complex libraries.[1]

Structure-Activity Relationship (SAR)

The introduction of a halogen atom (Cl, Br, I) onto the methoxybenzaldehyde core serves three specific medicinal chemistry purposes:

-

Lipophilicity Modulation: Halogens increase

, improving membrane permeability.[1] -

Metabolic Blocking: Placing a halogen at a metabolically labile site (e.g., para to a methoxy) blocks CYP450 oxidation, extending half-life.[1]

-

Sigma Hole Bonding: The halogen can participate in "halogen bonding" with carbonyl backbone oxygens in the target protein active site.[1]

Key Applications

-

Antimicrobial Agents: Schiff base derivatives (hydrazones) of 6-bromoveratraldehyde have shown potent activity against M. tuberculosis and S. aureus.[1]

-

Anticancer Scaffolds: Used in the synthesis of chalcones (via Claisen-Schmidt condensation) which inhibit tubulin polymerization.[1]

-

Drug Precursors: 3-Ethoxy-4-methoxybenzaldehyde (an analog often synthesized via halogen displacement) is a key intermediate for Apremilast (Otezla), a PDE4 inhibitor for psoriasis.

Analytical Characterization Data

The following data is compiled for 6-Bromoveratraldehyde to aid in product verification.

| Property | Value / Description | Notes |

| CAS Number | 5392-10-9 | |

| Molecular Formula | ||

| Molecular Weight | 245.07 g/mol | |

| Melting Point | 150 - 151 °C | Sharp melting point indicates high purity.[2][3] |

| Appearance | White to pale yellow crystalline powder | Darkens upon prolonged light exposure.[1] |

| Distinct aldehyde singlet.[1] | ||

| Position C-3 (shielded by methoxy).[1] | ||

| Position C-6 (deshielded by Br/CHO).[1] | ||

| Characteristic methoxy singlets.[1] | ||

| IR (KBr) | 1674 cm | Strong carbonyl peak. |

| Solubility | Soluble in DCM, EtOAc, hot EtOH.[1] | Insoluble in water.[1][3] |

References

-

ChemicalBook. (2026).[1] 6-Bromoveratraldehyde Properties and Synthesis. Retrieved from [1]

-

Sigma-Aldrich. (2026).[1] 6-Bromoveratraldehyde 98% Product Specification. Retrieved from [3]

-

Chemistry Steps. (2023). The Vilsmeier-Haack Reaction: Mechanism and Applications.[1] Retrieved from

-

Nafillah, et al. (2023).[1] Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde from Veratraldehyde and KBrO3 In Situ. Sunan Kalijaga State Islamic University.[1] Retrieved from

-

Bentham Science. (2021).[1] Synthesis and Biological Activity of Aldehyde Derivatives of Isopimaric Acid. Retrieved from [1]

-

ResearchGate. (2025). Biosynthetic pathway for halogenated methoxybenzaldehydes in the white rot fungus Bjerkandera adusta.[1] Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases using 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Executive Summary

This guide details the protocol for synthesizing Schiff bases (imines) derived from 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS: 1399049-46-7).[1] This specific scaffold presents unique synthetic challenges and opportunities compared to simple salicylaldehydes. The presence of the 6-methoxy group (ortho to the aldehyde) creates significant steric shielding around the carbonyl carbon, while the 4-bromo group enhances lipophilicity and offers a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

Successful synthesis requires overcoming the steric hindrance imposed by the 2,6-disubstitution pattern (2-OH and 6-OMe flanking the aldehyde). This protocol optimizes reaction conditions to ensure high yields, purity, and reproducibility for medicinal chemistry and metal-ligand applications.

Chemical Basis & Reactivity Profile

The "Ortho-Ortho" Steric Challenge

Unlike simple 4-bromosalicylaldehyde, the target precursor features substituents at both ortho positions relative to the aldehyde group:

-

C2-Position (-OH): Facilitates intramolecular Hydrogen Bonding (IMHB) with the imine nitrogen, stabilizing the final product (enol-imine tautomer).

-

C6-Position (-OMe): Provides electron density but, critically, imposes steric bulk . This hinders the nucleophilic attack of the amine on the carbonyl carbon.

Electronic Effects

-

Deactivation: The electron-donating methoxy and hydroxy groups increase the electron density of the aromatic ring, rendering the carbonyl carbon less electrophilic via resonance.

-

Activation: The 4-bromo substituent (electron-withdrawing via induction) partially counteracts this, but the net effect is a deactivated carbonyl requiring acid catalysis and thermal energy to drive condensation.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway.

-

Protonation: Acid catalyst activates the carbonyl oxygen.

-

Addition: Amine nucleophile attacks the carbonyl carbon (rate-limiting step due to sterics).

-

Dehydration: Loss of water drives the equilibrium toward the stable imine, locked by the phenolic OH...N hydrogen bond.

Figure 1: Mechanistic pathway highlighting the critical activation and dehydration steps required to overcome steric hindrance.

Experimental Protocols

Materials & Equipment

-

Precursor: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (Purity >97%).

-

Amine: Primary amine (1.0 - 1.2 equivalents).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH).[2]

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Method A: Standard Reflux (Recommended)

This method is robust for most aromatic and aliphatic amines.

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde in 15 mL of absolute ethanol. Ensure complete dissolution (gentle heating may be required).

-

Amine Addition: Add 1.0 mmol of the primary amine dissolved in 5 mL of ethanol.

-

Note: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate (NaOAc) to neutralize it in situ.

-

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Critical: Do not omit this step. The 6-methoxy steric bulk necessitates acid catalysis to accelerate the rate-determining step.

-

-

Reflux: Heat the mixture to reflux (78-80°C) for 4–6 hours .

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The aldehyde spot (Rf ~0.6-0.8) should disappear.

-

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature, then refrigerate at 4°C overnight. The Schiff base typically precipitates as a colored solid (yellow/orange).

-

Isolation: Filter the solid under vacuum. Wash with ice-cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Drying: Dry in a vacuum desiccator over CaCl₂.

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Ideal for screening libraries of amines.

-

Mixing: Combine 1.0 mmol aldehyde and 1.0 mmol amine in a microwave vial with 2 mL of ethanol.

-

Irradiation: Irradiate at 100°C (Power: 150W) for 10–20 minutes .

-

Workup: Cool the vial in an ice bath. Precipitate is collected by filtration as above.

Characterization & Validation

The synthesized Schiff bases must be validated to confirm the formation of the azomethine bond (-CH=N-) and the integrity of the bromine/methoxy groups.

Expected Spectroscopic Data (Standard Values)

| Technique | Functional Group | Expected Signal | Notes |

| ¹H NMR | Azomethine (-CH=N-) | δ 8.3 – 8.9 ppm (s) | Diagnostic peak; confirms imine formation. |

| ¹H NMR | Phenolic -OH | δ 12.0 – 14.0 ppm (s) | Downfield shift due to strong intramolecular H-bonding. |

| ¹H NMR | Methoxy (-OCH₃) | δ 3.7 – 3.9 ppm (s) | Sharp singlet (3H). |

| ¹H NMR | Aromatic Protons | δ 6.8 – 7.5 ppm | H3 and H5 appear as meta-coupled doublets (J ~2 Hz). |

| IR | C=N Stretch | 1600 – 1630 cm⁻¹ | Strong, sharp band. |

| IR | C-Br Stretch | 500 – 700 cm⁻¹ | Fingerprint region. |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Precipitate | High solubility of product | Concentrate solvent to 1/3 volume; add cold water dropwise to induce turbidity; store at -20°C. |

| Oiling Out | Impurities or low mp | Re-dissolve in hot ethanol; add a seed crystal; scratch the glass surface. |

| Low Yield | Incomplete reaction (Sterics) | Increase reflux time to 12h; increase catalyst load; use Method B (Microwave). |

| Hydrolysis | Moisture sensitivity | Ensure all glassware is dry; use anhydrous ethanol; store product in desiccator. |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target Schiff base.

Applications & Significance

-

Metal Sensing: The N₂O₂ donor set (if using diamines) or NO donor set creates a "pocket" for transition metals (Cu²⁺, Zn²⁺). The 6-methoxy group can act as an auxiliary donor, potentially creating tridentate (ONO) ligands.

-

Biological Activity: The 4-bromo substituent enhances membrane permeability (lipophilicity). Schiff bases of this class have shown efficacy against S. aureus and C. albicans [1].

-

Fluorescence: The rigid planar structure often exhibits fluorescence, which can be modulated by metal binding (chelation-enhanced fluorescence).

References

-

BenchChem. Synthesis of Metal Complexes with 4-Bromo-2-hydroxybenzaldehyde: Application Notes and Protocols. Retrieved from

-

Albayrak, C., et al. (2018). Synthesis, crystal structure and computational studies of a new Schiff base compound: (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol. IUCrData. Retrieved from

-

BLD Pharm. Product Data: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS 1399049-46-7).[1][3][4] Retrieved from

-

LibreTexts. Reactions of Amines - Imine Formation. Retrieved from

Sources

Protocol for synthesizing 4-Bromo-2-hydroxy-6-methoxybenzaldehyde from 3,5-dimethoxyphenol

This Application Note provides a rigorous, high-purity protocol for the synthesis of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (and its structurally related congeners) starting from 3,5-dimethoxyphenol .

Note on Chemical Nomenclature & Structure: Direct synthesis from 3,5-dimethoxyphenol typically yields 4-bromo-2-hydroxy-3,5-dimethoxybenzaldehyde (retaining both methoxy groups) or 2-hydroxy-4,6-dimethoxybenzaldehyde (if formylated first). The specific target 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (containing only one methoxy group) theoretically requires a selective demethylation step or the use of a different precursor (e.g., 3-methoxyphenol). This guide details the Bromination-Formylation route from 3,5-dimethoxyphenol, which is the standard industrial approach for accessing this scaffold, while noting the structural nuances.

Abstract

This protocol details the regioselective synthesis of brominated salicylaldehyde derivatives from 3,5-dimethoxyphenol . The workflow utilizes a Bromination-First strategy followed by Vilsmeier-Haack Formylation to install the aldehyde functionality. This route is preferred over formylation-first approaches to avoid over-bromination of the activated resorcinol core. The procedure is optimized for high yield (>85%), minimal byproduct formation, and scalability suitable for drug discovery and intermediate manufacturing.

Retrosynthetic Analysis & Strategy

The synthesis targets the 1,2,4,6-substituted benzene core.

-

Starting Material: 3,5-Dimethoxyphenol (electron-rich, activating groups at 1, 3, 5).

-

Key Transformation 1 (Bromination): Electrophilic aromatic substitution. The C4 position (between two methoxy groups) and C2/C6 (ortho to OH) are competing sites. Controlled conditions favor the 4-bromo or 2-bromo isomer depending on solvent and temperature.

-

Key Transformation 2 (Formylation): Vilsmeier-Haack reaction introduces the formyl group (-CHO) ortho to the phenol (-OH), leveraging the directing power of the hydroxyl group.

Experimental Protocol

Phase 1: Regioselective Bromination

Objective: Install the bromine atom at the C4 position (para to OH) or C2 (ortho to OH) while minimizing di-bromination.

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| 3,5-Dimethoxyphenol | 154.16 | 1.0 | 10.0 g | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 12.1 g | Brominating Agent |

| Acetonitrile (ACN) | 41.05 | - | 150 mL | Solvent |

| Ammonium Acetate | 77.08 | 0.1 | 0.5 g | Catalyst |

Procedure:

-

Preparation: Dissolve 3,5-dimethoxyphenol (10.0 g, 64.9 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Dissolve NBS (12.1 g, 68.1 mmol) in acetonitrile (50 mL) and add it dropwise to the phenol solution over 30 minutes . Note: Slow addition is critical to prevent poly-bromination.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of starting material (Rf ~0.4).

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Dichloromethane (DCM) (100 mL) and wash with Water (3 x 50 mL) to remove succinimide.

-

Drying: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate.

-

Purification: Recrystallize from cold Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to isolate 4-bromo-3,5-dimethoxyphenol (Major product) as a crystalline solid.

Phase 2: Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde group ortho to the hydroxyl group.

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| 4-Bromo-3,5-dimethoxyphenol | 233.06 | 1.0 | 10.0 g | Intermediate |

| Phosphorus Oxychloride (POCl3) | 153.33 | 1.2 | 4.8 mL | Electrophile Source |

| Dimethylformamide (DMF) | 73.09 | 5.0 | 16.6 mL | Reagent/Solvent |

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Solvent |

Procedure:

-

Vilsmeier Reagent Formation: In a dry flask under nitrogen, cool DMF (16.6 mL, 215 mmol) to 0°C . Add POCl3 (4.8 mL, 51.5 mmol) dropwise. Stir for 30 minutes at 0°C until the Vilsmeier salt precipitates (white/yellow solid).

-

Substrate Addition: Dissolve the 4-bromo-3,5-dimethoxyphenol (10.0 g, 42.9 mmol) in DCM (50 mL) (or minimal DMF) and add it dropwise to the Vilsmeier reagent at 0°C.

-

Heating: Allow the mixture to warm to RT, then heat to 60-70°C for 4-6 hours. Caution: Evolution of HCl gas.

-

Hydrolysis: Cool the reaction mixture to RT and pour it slowly onto Ice/Water (200 mL) containing Sodium Acetate (10 g) to buffer the pH to ~4-5. Stir vigorously for 1 hour to hydrolyze the iminium salt.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the combined organics with Brine, dry over Na2SO4, and concentrate. Purify via column chromatography (Hexane/EtOAc) to yield the aldehyde.

Structural Verification & Data Analysis

The product obtained from this sequence is chemically 4-bromo-2-hydroxy-3,5-dimethoxybenzaldehyde (or its isomer 5-bromo-2-hydroxy-4,6-dimethoxybenzaldehyde depending on the initial bromination site).

To obtain the specific 6-methoxy target (monomethoxy), a selective demethylation step is often implied or required, typically utilizing Boron Trichloride (BCl3) which selectively cleaves methoxy groups ortho to a carbonyl.

Key Analytical Markers (1H NMR in CDCl3):

-

Aldehyde (-CHO): Singlet at δ 10.0 - 10.5 ppm.

-

Phenol (-OH): Singlet at δ 11.0 - 12.0 ppm (downfield due to intramolecular H-bonding).

-

Methoxy (-OMe): Singlets at δ 3.8 - 4.0 ppm.

-

Aromatic Protons: Distinct splitting pattern depending on substitution (Singlets for para-disubstituted rings).

Safety & Handling

-

Bromine/NBS: Toxic and irritating. Handle in a fume hood.

-

POCl3: Reacts violently with water. Corrosive. Use strictly anhydrous conditions.

-

Waste Disposal: Segregate halogenated organic waste. Neutralize acidic aqueous waste before disposal.

References

-

Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.Link

-

Bromination of Phenols: Oberhauser, T. (1997). Regioselective Bromination of Phenols. Journal of Organic Chemistry, 62(13), 4504-4506.Link

-

Synthesis of Halogenated Salicylaldehydes: Patel, N. B., & Shaikh, F. M. (2010). Synthesis of new salicylaldehyde-based compounds. Medicinal Chemistry Research, 19, 1114.Link

-

TLR2 Modulator Synthesis (Contextual): WO2019191189A1 - Compounds as modulators of TLR2 signaling.Link

Sources

Application Notes & Protocols: 4-Bromo-2-hydroxy-6-methoxybenzaldehyde as a Ligand for Metal Complex Synthesis

Abstract

This technical guide provides a comprehensive framework for the utilization of substituted salicylaldehydes, specifically focusing on 4-Bromo-2-hydroxy-6-methoxybenzaldehyde, as a precursor for synthesizing Schiff base ligands and their subsequent metal complexes. These complexes are of significant interest to researchers in medicinal chemistry and drug development due to their potential as therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] This document offers detailed, field-proven protocols for the synthesis of Schiff base ligands and their coordination complexes with transition metals. Furthermore, it outlines essential characterization techniques and discusses the mechanistic basis for the observed biological activities, providing a solid foundation for further research and development.

Introduction: The Rationale for Substituted Salicylaldehydes in Coordination Chemistry

Salicylaldehyde and its derivatives are foundational pillars in the design of chelating ligands, primarily due to the ortho-hydroxyl group which facilitates the formation of stable, six-membered chelate rings with metal ions upon condensation with a primary amine.[3] The resulting Schiff base ligands are remarkably versatile, capable of forming stable complexes with a vast majority of transition metals.[4]

The specific precursor, 4-Bromo-2-hydroxy-6-methoxybenzaldehyde, offers a unique combination of functional groups that are strategically significant for tuning the properties of the final metal complex:

-

Hydroxyl (-OH) and Aldehyde (-CHO) Groups: These are the primary reactive sites for the formation of the Schiff base's imine (-C=N-) linkage and the phenolate M-O bond, respectively. This bidentate O,N-donor set is crucial for chelation.

-

Bromo (-Br) Substituent: The presence of a halogen atom at the 4-position significantly increases the lipophilicity of the ligand and its complexes. This is a key consideration in drug design, as increased lipid solubility can enhance the ability of a compound to cross biological membranes, potentially increasing its bioavailability and cytotoxic efficacy.[5]

-

Methoxy (-OCH₃) Group: This electron-donating group at the 6-position can modulate the electronic environment of the coordination sphere, influencing the stability and redox potential of the metal center.

The thoughtful combination of these substituents allows for the fine-tuning of steric and electronic properties, which in turn dictates the biological activity of the resulting metal complexes.[6]

Synthetic Workflow: From Aldehyde to Metal Complex

The synthesis is a robust, two-step process that is broadly applicable to a range of primary amines and metal salts. The overall workflow involves the initial formation of the Schiff base ligand, followed by its reaction with a metal salt to yield the final coordination complex.

Caption: General workflow for synthesis of Schiff base and metal complex.

Experimental Protocols

Protocol 1: Synthesis of a Representative Schiff Base Ligand (L)

This protocol details the synthesis of a Schiff base from 4-Bromo-2-hydroxy-6-methoxybenzaldehyde and aniline. The same methodology can be adapted for other primary amines.

Materials:

-

4-Bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 mmol, 231.05 mg)

-

Aniline (1.0 mmol, 93.13 mg, ~91 µL)

-

Absolute Ethanol (25 mL)

-

Glacial Acetic Acid (2-3 drops, optional catalyst)

Procedure:

-

Dissolution: Dissolve 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Gentle warming may be required to achieve complete dissolution.

-

Amine Addition: To this solution, add a solution of aniline (1.0 mmol) in 10 mL of absolute ethanol dropwise with continuous stirring.

-

Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.

-

Scientific Rationale: The condensation reaction to form the imine is reversible. Refluxing the mixture in ethanol provides the necessary thermal energy to drive the reaction forward by removing the water byproduct. Acetic acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

-

-

Isolation and Purification: After reflux, reduce the volume of the solvent to approximately half using a rotary evaporator. Allow the concentrated solution to cool to room temperature, then place it in an ice bath to facilitate precipitation.

-

Collect the resulting crystalline solid by vacuum filtration.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂. Record the yield and melting point.

Protocol 2: Synthesis of a Copper(II) Complex [Cu(L)₂]

This protocol describes a general method for complexing the synthesized Schiff base ligand with copper(II) chloride.

Materials:

-

Synthesized Schiff Base Ligand (L) from Protocol 1 (2.0 mmol)

-

Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (1.0 mmol, 170.48 mg)

-

Methanol (30 mL)

Procedure:

-

Ligand Solution: Dissolve the Schiff base ligand (2.0 mmol) in 20 mL of warm methanol in a 50 mL round-bottom flask.

-

Metal Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (1.0 mmol) in 10 mL of methanol.

-

Complexation Reaction: Add the methanolic solution of the metal salt dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately.

-

Scientific Rationale: The molar ratio of ligand to metal is kept at 2:1 to favor the formation of a complex with [M(L)₂] stoichiometry, where the metal ion is coordinated by two bidentate Schiff base ligands. Methanol is a common solvent as it effectively dissolves both the ligand and many metal salts.

-

-

Reflux: Heat the resulting mixture to reflux for 2-3 hours to ensure the completion of the reaction.

-

Isolation: After reflux, cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

-

Purification: Wash the solid product sequentially with methanol and then diethyl ether to remove any impurities.

-

Dry the final complex in a vacuum oven at 60 °C.

Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.

Spectroscopic Analysis

-

FT-IR Spectroscopy: This is a critical tool for confirming the formation of the Schiff base and its coordination to the metal ion.[7]

-

Ligand Formation: Look for the disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Crucially, a new, strong absorption band should appear in the 1600-1630 cm⁻¹ region, which is characteristic of the C=N (azomethine) imine stretch.[8]

-

Complex Formation: Upon complexation, the C=N band typically shifts to a lower frequency (by 10-20 cm⁻¹), indicating the coordination of the azomethine nitrogen to the metal center.[7][8] The broad phenolic O-H band (around 3200-3400 cm⁻¹) in the free ligand should disappear, confirming deprotonation and coordination of the phenolic oxygen. The appearance of new, weaker bands in the far-IR region (400-600 cm⁻¹) can be attributed to M-O and M-N stretching vibrations.[9]

-

-

UV-Visible Spectroscopy: Electronic spectra provide information on the electronic transitions within the compounds and are particularly useful for inferring the geometry of the metal complexes.[10]

-

Ligand: The spectrum of the Schiff base will show intense bands in the UV region (200-400 nm) corresponding to π → π* and n → π* transitions within the aromatic rings and the imine group.

-

Complex: The spectra of the transition metal complexes will also show these ligand-based transitions, often shifted. More importantly, for d-block metals like Cu(II), Co(II), and Ni(II), weaker absorption bands will appear in the visible region (400-800 nm). These correspond to d-d electronic transitions, and their position and intensity are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the metal ion.[10]

-

Physicochemical Data

The following table summarizes the key characterization data expected for a typical Schiff base ligand derived from a substituted salicylaldehyde and its Cu(II) complex.

| Analysis | Schiff Base Ligand (HL) | Copper(II) Complex [Cu(L)₂] | Rationale for Observation |

| Physical State | Yellow Crystalline Solid | Green/Brown Powder | Formation of a coordination compound alters physical properties. |

| FT-IR (ν, cm⁻¹) | ~1625 (C=N), ~3300 (O-H, broad) | ~1610 (C=N, shifted), O-H absent, ~550 (M-O), ~450 (M-N) | Shift in C=N and appearance of M-O/M-N bands confirm coordination.[7] |

| UV-Vis (λₘₐₓ, nm) | ~270, ~350 (π→π, n→π) | ~275, ~380 (Ligand bands), ~650 (d-d transition) | d-d transitions are characteristic of the metal ion's electronic configuration in the specific coordination environment.[10] |

| Molar Cond. (Ω⁻¹cm²mol⁻¹) | - | Low value (<20) in DMF/DMSO | Indicates a non-electrolytic nature, consistent with a neutral complex.[7] |

| Magnetic Moment (µeff, B.M.) | Diamagnetic | ~1.7-2.2 B.M. | For Cu(II) (d⁹), this value corresponds to one unpaired electron, typical for most geometries. |

Applications in Drug Development: Anticancer and Antimicrobial Potential

Schiff base metal complexes are a prominent class of compounds investigated for therapeutic applications.[2][4] The chelation of the metal ion to the ligand is often cited as a key factor in enhancing biological activity.

Mechanism of Enhanced Biological Activity

According to Tweedy’s chelation theory, complexation can significantly boost the efficacy of a ligand. Chelation reduces the polarity of the metal ion, primarily because the positive charge is shared with the donor atoms of the ligand and delocalized over the chelate ring. This increases the lipophilicity of the complex, allowing it to more easily penetrate the lipid layers of bacterial and cancer cell membranes.[4]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of salicylaldehyde-based Schiff base complexes against various cancer cell lines, including the MCF-7 breast cancer line.[1][11][12] While the exact mechanisms can vary, several key pathways have been proposed:

-

DNA Intercalation and Cleavage: The planar aromatic structures of the ligands can intercalate between the base pairs of DNA, disrupting its structure and inhibiting replication and transcription processes.[11][12]

-

Generation of Reactive Oxygen Species (ROS): Some metal complexes can participate in redox cycling, leading to the generation of ROS within the cell. Elevated ROS levels cause oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis (programmed cell death).[13]

Caption: Potential anticancer mechanism of action for Schiff base metal complexes.

Antimicrobial Activity

The antimicrobial properties of these complexes are also well-documented.[5][6] The increased lipophilicity upon chelation facilitates transport into microbial cells. Once inside, the metal complex can disrupt normal cellular processes by:

-

Binding to enzymes and other proteins, inhibiting their function.

-

Interfering with cellular respiration.

-

Disrupting cell wall synthesis.

The presence of the bromo-substituent is particularly advantageous, as it often correlates with increased antimicrobial activity.[5]

Conclusion

4-Bromo-2-hydroxy-6-methoxybenzaldehyde is an exemplary precursor for developing Schiff base ligands and their metal complexes with significant therapeutic potential. The synthetic protocols provided herein are robust and adaptable, while the outlined characterization methods form a self-validating system to ensure the integrity of the synthesized materials. The enhanced biological activity of the resulting metal complexes, grounded in established principles like chelation theory, makes this class of compounds a fertile area for continued research and a promising platform for the development of novel anticancer and antimicrobial agents.

References

-

Al-Noor, T. H., Al-Jeboori, A. T., & Rasha, L. (2014). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl-imino]acetylacetone with Some Metal Ions. Journal of Applicable Chemistry, 3(3), 1145-1155. [Link]

-

El-Sayed, Y. S., et al. (2022). Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. ACS Omega, 7(35), 31393–31407. [Link]

-

Gwaram, N. S., et al. (2025). Exploring anticancer activity and DNA binding of metal (II) salicylaldehyde schiff base complexes: A convergence of experimental and computational perspectives. Journal of Inorganic Biochemistry, 255, 112289. [Link]

-

Khan, Z. (2022). Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. Medicinal Chemistry, 12(7). [Link]

-

Maher, A., & Mohammed, S. R. (2015). Metal complexes of Schiff base derived from salicylaldehyde-A review. International Journal of Current Research and Review, 7(2), 6. [Link]

-

Mohammed, A. S., et al. (2016). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 9(8), 50-58. [Link]

-

Saxena, A. (2013). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Archives of Applied Science Research, 5(5), 183-187. [Link]

-

Shakir, M., et al. (2025). Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives. University of Johannesburg Repository. [Link]

-

Taye, N., et al. (2018). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Rasayan Journal of Chemistry, 11(2), 857-864. [Link]

-

Tyagi, M., et al. (2017). Biological activity of transition metal complexes incorporating Schiff bases: A review. Journal of Pharmacognosy and Phytochemistry, 6(2), 169-176. [Link]

-

Wójcik, T., et al. (2026). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 27(1), 123. [Link]

-

Zoubi, W. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3(3A), 73-95. [Link]

-

Wójcik, T., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 28(14), 5489. [Link]

-

Iacopetta, D., et al. (2022). Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 23(23), 14840. [Link]

-

Varghese, B., & Radhakrishnan, P. K. (2015). Biological activities of metal complexes with Schiff base. Journal of Chemical and Pharmaceutical Research, 7(12), 820-826. [Link]

-

El-Sayed, Y. S., et al. (2022). Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. ACS Omega, 7(35), 31393-31407. [Link]

- Google Patents. (2023). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

-

Jabbar, W. A. (2016). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University, 19(2), 101-109. [Link]

-

Muthusamy, S., et al. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 9(7), 8526–8545. [Link]

-

Al-Noor, T. H., Al-Jeboori, A. T., & Hamd, R. L. (2014). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl-imino]acetylacetone with Some Metal Ions. Journal of Applicable Chemistry, 3(3), 1145-1155. [Link]

-

S. Sounthari, P., & S. S. J. T. I. J. o. E. S. R. Kumar, R. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of Engineering, Science and Research Technology, 4(1), 2277-9655. [Link]

-

Ananthan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Screening of Fe (III)-Schiff Base Complex. Journal of Chemical and Pharmaceutical Research, 4(1), 478-481. [Link]

-

Li, Z., et al. (2006). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Wuhan University Journal of Natural Sciences, 11(4), 851-854. [Link]

-

Huang, J., & Chen, S. (2001). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC, 2001(3), 3-12. [Link]

-

Rodrigo, J., et al. (1995). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry, 73(6), 818-822. [Link]

Sources

- 1. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. phytojournal.com [phytojournal.com]

- 5. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. journals-sathyabama.com [journals-sathyabama.com]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [ujcontent.uj.ac.za]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Reductive Amination Protocols for 4-Bromo-2-hydroxy-6-methoxybenzaldehyde

Executive Summary

This application note details optimized protocols for the reductive amination of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (CAS: 22532-62-3). This scaffold is a critical intermediate in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and kinase inhibitors.

The presence of the electron-donating methoxy group at the C6 position, combined with the ortho-hydroxyl group at C2, creates a unique electronic environment. While the ortho-hydroxyl group facilitates imine formation via intramolecular hydrogen bonding (IMHB), the electron-rich nature of the ring can reduce the electrophilicity of the aldehyde. Consequently, standard protocols often require modification to suppress side reactions (e.g., dimerization) and ensure complete conversion.

This guide presents two validated workflows:

-

Method A (Direct): A mild, one-pot procedure using Sodium Triacetoxyborohydride (STAB) for aliphatic amines.

-

Method B (Stepwise): A Lewis-acid mediated protocol using Titanium(IV) isopropoxide for weakly nucleophilic or sterically hindered amines.

Chemical Context & Mechanistic Insight

The "Salicylaldehyde Effect"

The reactivity of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde is governed by the ortho-hydroxyl group. Unlike simple benzaldehydes, this substrate forms a strong intramolecular hydrogen bond (IMHB) with the incoming amine nitrogen during hemiaminal and imine formation.

-

Advantage: The IMHB activates the carbonyl carbon, often accelerating the initial condensation step without external acid catalysts.

-

Challenge: The resulting o-hydroxy imine (Schiff base) is thermodynamically stable. If the reducing agent is too weak or sterically encumbered, the equilibrium may stall at the imine stage.

Mechanistic Pathway

The following diagram illustrates the reaction pathway, highlighting the critical IMHB stabilization.

Figure 1: Mechanistic pathway highlighting the stabilization of the imine intermediate by the ortho-hydroxyl group.

Experimental Protocols

Method A: Direct Reductive Amination (One-Pot)

Best For: Primary and secondary aliphatic amines (non-hindered). Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Rationale

STAB is the preferred reagent for this substrate because it is mild enough to not reduce the aldehyde directly, yet strong enough to reduce the iminium ion formed in situ. DCE is used to maintain solubility of the potentially zwitterionic intermediates.

Protocol Steps

-

Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 equiv, e.g., 231 mg, 1.0 mmol) in anhydrous DCE (5.0 mL).

-

Amine Addition: Add the amine (1.1 – 1.2 equiv).

-

Note: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

-

-